5-(1-Piperazinyl)-2-pyridinecarboxaldehyde CAS number
5-(1-Piperazinyl)-2-pyridinecarboxaldehyde CAS number
Engineering Advanced Therapeutics: A Technical Guide to 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde
Abstract
In modern drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of structural activity relationship (SAR) campaigns. 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (CAS: 1283768-27-3) has emerged as a privileged scaffold in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and targeted oncology therapeutics[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic datasheets. Here, we will dissect the causality behind its synthetic pathways, establish self-validating experimental protocols, and map its orthogonal derivatization potential.
The Architecture of a Privileged Scaffold
The molecular architecture of 5-(1-piperazinyl)-2-pyridinecarboxaldehyde offers a rigid, planar pyridine core flanked by two highly versatile, orthogonal reactive handles:
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The C2-Aldehyde: An electrophilic center primed for reductive aminations, Wittig olefinations, or condensation into heterocycles (e.g., imidazoles).
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The C5-Piperazine: A nucleophilic secondary amine that acts as an excellent solubilizing group, frequently utilized to improve the pharmacokinetic (PK) profiles of lipophilic drug candidates[2].
This precise spatial arrangement allows medicinal chemists to build solvent-exposed tails while simultaneously extending the molecule into deep hydrophobic binding pockets.
Physicochemical Profiling
Before integrating this compound into a synthetic pipeline, one must understand its baseline physicochemical properties. The presence of the basic piperazine nitrogen and the hydrogen-bond accepting pyridine ring significantly influences its solubility and partition coefficient[1].
| Property | Value | Scientific Implication |
| CAS Number | 1283768-27-3[3] | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C10H13N3O[1] | Defines the exact atomic composition. |
| Molecular Weight | 191.23 g/mol [1] | Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| XLogP3 | ~0.1[1] | Highly hydrophilic; excellent for improving the aqueous solubility of final drug candidates. |
| Topological Polar Surface Area (TPSA) | 45.2 Ų[1] | Optimal for membrane permeability; leaves ample TPSA "budget" for further derivatization. |
| H-Bond Donors / Acceptors | 1 / 3[1] | Provides specific directional interactions for target protein binding. |
Mechanistic Synthesis & Causality
The de novo synthesis of 5-(1-piperazinyl)-2-pyridinecarboxaldehyde requires careful control of regioselectivity and the protection of sensitive functional groups.
The Precursor Choice: We initiate the synthesis using 5-bromo-2-pyridinecarboxaldehyde (CAS: 31181-90-5)[4]. While 5-fluoro-2-pyridinecarboxaldehyde can undergo Nucleophilic Aromatic Substitution (SNAr)[5], the harsh basic conditions required often lead to the degradation of the aldehyde moiety via Cannizzaro-type disproportionation. Therefore, a Palladium-catalyzed Buchwald-Hartwig amination using the bromo-derivative is the superior, high-yielding route.
The Protection Strategy: Reacting the bromo-pyridine directly with free piperazine leads to catastrophic bis-arylation (forming symmetric dimers). To enforce causality and direct the reaction to a 1:1 coupling, we utilize 1-Boc-piperazine . The bulky tert-butyloxycarbonyl (Boc) group acts as a steric and electronic shield, ensuring only one nitrogen participates in the cross-coupling.
Fig 1: Controlled synthesis of CAS 1283768-27-3 via Buchwald-Hartwig coupling and acidic deprotection.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as closed, self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.
Protocol A: Buchwald-Hartwig Cross-Coupling
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Objective: Synthesize tert-butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate.
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Causality of Reagents: We employ Xantphos as the ligand because its large bite angle accelerates reductive elimination, suppressing unwanted hydrodehalogenation. Cs₂CO₃ is chosen over stronger bases (like NaOtBu) to protect the sensitive aldehyde from aldol condensation.
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Procedure:
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In an oven-dried Schlenk flask, combine 5-bromo-2-pyridinecarboxaldehyde (1.0 eq), 1-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
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Evacuate and backfill the flask with ultra-pure Argon (3 cycles).
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Add anhydrous, degassed toluene (0.2 M) via syringe.
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Heat the mixture to 100°C for 12 hours under vigorous stirring.
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Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify via silica gel chromatography (Hexane:EtOAc).
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Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The UV-active starting bromide (R_f ~0.6) must be fully consumed, replaced by a highly fluorescent product spot (R_f ~0.3). Confirm via LC-MS: target mass [M+H]⁺ = 292.1 m/z .
Protocol B: Anhydrous Boc-Deprotection
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Objective: Isolate 5-(1-piperazinyl)-2-pyridinecarboxaldehyde as a pure hydrochloride salt.
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Causality of Reagents: The final free-base product is highly polar and water-soluble. Using Trifluoroacetic acid (TFA) followed by aqueous basic workup results in massive yield loss in the aqueous layer. By utilizing 4M HCl in Dioxane , the product precipitates directly out of the organic solvent as a clean, easily filterable salt.
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Procedure:
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Dissolve the Boc-protected intermediate from Protocol A in minimal anhydrous dichloromethane (DCM).
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Dropwise, add 4M HCl in Dioxane (10.0 eq) at 0°C.
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Remove the ice bath and stir at room temperature for 2 hours. A distinct precipitate will form.
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Add diethyl ether to maximize precipitation, filter the solid, and wash with cold ether. Dry under high vacuum.
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Self-Validation Checkpoint: Dissolve a micro-aliquot of the solid in methanol. LC-MS must show the complete disappearance of the 292.1 m/z peak and the sole presence of the deprotected mass [M+H]⁺ = 192.1 m/z [1].
Orthogonal Derivatization Strategies
Once synthesized or procured, CAS 1283768-27-3 serves as a dual-axis hub for library generation. The true power of this molecule lies in the ability to selectively react one functional group while leaving the other intact.
Fig 2: Orthogonal derivatization pathways for the aldehyde and piperazine handles.
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Aldehyde-Driven Chemistry: The C2-aldehyde is highly reactive toward primary and secondary amines in the presence of sodium triacetoxyborohydride (STAB), yielding complex tertiary amine tails. This is a standard maneuver in oncology to generate molecules that reach out of a kinase hinge-binding region into the solvent-exposed area, drastically improving solubility.
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Piperazine-Driven Chemistry: The secondary amine of the piperazine ring can be readily acylated with acid chlorides or sulfonylated with sulfonyl chlorides. Because the pyridine nitrogen is significantly less nucleophilic, these reactions proceed with perfect chemoselectivity at the piperazine nitrogen without the need for additional protecting groups.
References
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PubChem (NIH) , 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde | C10H13N3O | CID 58181363, Retrieved March 2026.[Link]
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- 1. 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde | C10H13N3O | CID 58181363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde | C10H13N3O | CID 58181363 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. WO2024061187A1 - äºè¯ä¹ç¯è¡çç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
